molecular formula C22H26N2OS B2878058 N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-15-2

N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2878058
CAS RN: 851412-15-2
M. Wt: 366.52
InChI Key: XCPIQJKOGJSPCS-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For example, one study reported the synthesis of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties can vary depending on the specific derivative.

Advantages and Limitations for Lab Experiments

N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess various pharmacological properties, making it a potential candidate for drug development. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological effects. In addition, its low solubility in water can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide. One area of interest is its potential use in the treatment of type 2 diabetes and obesity. This compound has been shown to improve glucose tolerance and reduce body weight in animal models of these conditions. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an anti-tumor agent. This compound has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo. More research is needed to determine its mechanism of action and potential use in cancer therapy. Finally, more research is needed to elucidate the pharmacological effects of this compound and its potential use in other areas of medicine.

Synthesis Methods

N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide can be synthesized by the reaction of mesityl isothiocyanate with 1-propyl-3-indolethiol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound obtained through this method is around 60%.

Scientific Research Applications

N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

2-(1-propylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-5-10-24-13-20(18-8-6-7-9-19(18)24)26-14-21(25)23-22-16(3)11-15(2)12-17(22)4/h6-9,11-13H,5,10,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPIQJKOGJSPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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